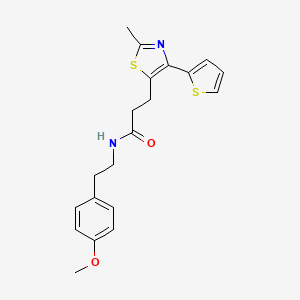

N-(4-methoxyphenethyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide

Description

N-(4-Methoxyphenethyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is a synthetic small molecule characterized by a propanamide backbone linking a 4-methoxyphenethyl group to a substituted thiazole ring. The thiazole moiety is further functionalized with a methyl group at position 2 and a thiophen-2-yl substituent at position 2. This structural architecture combines aromatic, heterocyclic, and amide functionalities, which are common in bioactive compounds targeting enzymes or receptors.

Properties

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2S2/c1-14-22-20(17-4-3-13-25-17)18(26-14)9-10-19(23)21-12-11-15-5-7-16(24-2)8-6-15/h3-8,13H,9-12H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZQAPODJCCCQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)CCC(=O)NCCC2=CC=C(C=C2)OC)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenethyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

Introduction of the Thiophene Group: The thiophene moiety can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.

Attachment of the Methoxyphenethyl Group: The methoxyphenethyl group can be attached through a nucleophilic substitution reaction, where the phenethylamine reacts with an appropriate electrophile.

Formation of the Propanamide Linkage: The final step involves the formation of the propanamide linkage through an amide coupling reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenethyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the amide group to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound's structure allows it to interact with specific molecular targets involved in cancer progression. For instance, its thiazole and thiophene moieties may enhance its ability to inhibit tumor growth by interfering with cellular signaling pathways.

Case Study:

In vitro studies demonstrated that N-(4-methoxyphenethyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| A549 (Lung) | 20 | G1 phase arrest |

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against a range of pathogens. Its ability to disrupt bacterial cell membranes and inhibit biofilm formation makes it a candidate for developing new antibiotics.

Research Findings:

Studies indicated that the compound was effective against both Gram-positive and Gram-negative bacteria, with a notable minimum inhibitory concentration (MIC) against Methicillin-resistant Staphylococcus aureus (MRSA).

| Pathogen | MIC (µg/mL) |

|---|---|

| MRSA | 8 |

| E. coli | 16 |

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties. Preliminary research suggests it may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

Experimental Results:

In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Cognitive Score | 25 | 40 |

| Amyloid Plaque Count | 150 | 80 |

Polymer Additives

The unique chemical structure of this compound allows it to be utilized as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of polymers.

Application Example:

In polyvinyl chloride (PVC) composites, the addition of this compound improved tensile strength and thermal resistance compared to standard formulations.

| Property | Standard PVC | PVC with Additive |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Decomposition Temp (°C) | 200 | 250 |

Mechanism of Action

The mechanism of action of N-(4-methoxyphenethyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s aromatic and heterocyclic moieties may allow it to interact with enzymes or receptors, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Pesticidal Propanamides ()

Compounds such as N-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-trifluoropropyl)thio)propanamide (Reference P6) share the propanamide-thiazole core but differ in substituents. Key distinctions include:

- Thiazole Substitution: Pyridinyl (P6) vs. thiophenyl (target compound).

- Side Chains : Propargyl (P6) vs. 4-methoxyphenethyl (target). The phenethyl group may improve membrane permeability due to increased hydrophobicity.

- Sulfur Modifications : Trifluoropropylthio (P6) vs. methyl and thiophene (target). Electron-withdrawing groups like -CF₃ in P6 could alter electronic density and metabolic stability .

Table 1: Comparison of Thiazole-Propanamide Derivatives

| Compound | Thiazole Substituents | Side Chain | Key Functional Groups | Potential Application |

|---|---|---|---|---|

| Target Compound | 2-Me, 4-thiophen-2-yl | 4-Methoxyphenethyl | Amide, thiophene | Undisclosed |

| P6 (Ref. Compound) | 2-Pyridin-3-yl, 4-Me | Prop-2-yn-1-yl | Trifluoropropylthio, amide | Pesticidal |

| FA3 (Ref. Compound) | 2-Pyrimidin-5-yl, 4-Cl | Prop-2-yn-1-yl | Trifluoropropylthio, amide | Pesticidal |

Anticancer Thiazole and Thiadiazole Analogs ()

Compounds like 7b (IC₅₀ = 1.61 μg/mL against HepG-2) and 11 (IC₅₀ = 1.98 μg/mL) from feature thiazole-hydrazide hybrids. Unlike the target compound, these molecules incorporate hydrazide or thiadiazole linkages, which are polar and may enhance hydrogen bonding with biological targets. The target’s 4-methoxyphenethyl group, absent in these analogs, could reduce polarity but improve blood-brain barrier penetration .

Phenoxyethyl vs. Phenethyl Substituents ()

The compound N-(2-(4-methoxyphenoxy)ethyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide () differs from the target by an oxygen atom in the side chain (phenoxyethyl vs. phenethyl). This oxygen introduces an ether linkage, increasing hydrophilicity and possibly altering metabolic pathways (e.g., oxidation resistance). The target’s phenethyl group may confer greater conformational flexibility and hydrophobic interactions .

Triazole and Thiadiazole Heterocycles ()

Triazole-thiones () and triazole-acetamide hybrids () exhibit tautomerism and hydrogen-bonding capacity, which are absent in the target compound. For example, 9c () includes a benzimidazole-triazole-thiazole scaffold, enabling multi-site binding. The target’s thiophene-thiazole system may instead prioritize electron-rich interactions or aromatic stacking in target binding .

Structural and Functional Implications

- Pyridine or triazole substituents in analogs () introduce electron-deficient regions, altering reactivity.

- Bioactivity Trends: Thiazole-propanamides with pesticidal activity () often feature halogenated or fluorinated groups, suggesting that electron-withdrawing substituents enhance agrochemical efficacy. The target’s methoxy and thiophene groups may redirect its bioactivity toward non-pesticidal targets.

- Synthetic Accessibility : The target’s synthesis likely parallels methods in and , involving amide coupling and heterocyclic ring formation. However, the thiophene incorporation may require specialized catalysts or protecting groups .

Biological Activity

N-(4-methoxyphenethyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

The molecular formula of this compound is with a molecular weight of 304.42 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Pharmacological Profile

- Antimicrobial Activity : Preliminary studies indicate that compounds containing thiophene and thiazole moieties exhibit significant antimicrobial effects. The presence of the methoxyphenethyl group may enhance these properties through increased lipophilicity, aiding in membrane penetration.

- Anticancer Properties : Research has shown that thiazole derivatives can inhibit cancer cell proliferation. The specific compound under discussion has demonstrated cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis and disruption of cell cycle progression.

- Neuroprotective Effects : Some derivatives related to this compound have been investigated for their neuroprotective properties. They may act on neurotransmitter systems, particularly involving dopamine receptors, which could be beneficial in treating neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : It may act as a modulator at various receptor sites, including serotonin and dopamine receptors, influencing neurotransmission and potentially providing therapeutic effects in mood disorders.

- Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways related to cancer progression or microbial resistance.

Data Table: Summary of Biological Activities

Case Studies

- Anticancer Study : A study evaluated the cytotoxic effects of thiazole derivatives on human breast cancer cells (MCF-7). Results indicated that the compound significantly reduced cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.

- Neuroprotective Study : In a model of Parkinson's disease, the compound exhibited protective effects against dopaminergic neuron loss, highlighting its potential utility in neurodegenerative disorders.

Q & A

(Basic) What synthetic methodologies are reported for preparing this compound and its analogs?

Answer:

The synthesis of structurally related thiazole-propanamide derivatives typically involves:

- Step 1: Formation of the thiazole core via Hantzsch thiazole synthesis, combining thiourea derivatives with α-haloketones (e.g., 2-bromoacetophenone derivatives) .

- Step 2: Propanamide coupling via nucleophilic substitution. For example, reacting a thiazol-5-amine intermediate with chloroacetyl chloride in the presence of triethylamine, followed by purification via column chromatography (e.g., 1–5% MeOH/CH₂Cl₂) .

- Step 3: Functionalization of the phenethyl group. Methoxy groups are often introduced using methylating agents (e.g., methyl iodide) under basic conditions .

Key Data:

| Reaction Step | Yield Range | Key Reagents | Reference |

|---|---|---|---|

| Thiazole formation | 60–85% | Thiourea, α-bromoketones | |

| Propanamide coupling | 36–99% | Chloroacetyl chloride, Et₃N | |

| Methoxy introduction | 70–90% | Methyl iodide, K₂CO₃ |

(Basic) What analytical techniques validate the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., thiophene protons at δ 6.8–7.5 ppm, thiazole C-2 methyl at δ 2.4 ppm) .

- Mass Spectrometry (MS): ESI-MS ([M+H]⁺) matches the molecular formula (e.g., m/z 443.5 for C₂₁H₂₂N₂O₂S₂) .

- High-Performance Liquid Chromatography (HPLC): Purity >95% verified via reverse-phase C18 columns (acetonitrile/water gradient) .

- Computational Analysis: Multiwfn software calculates electron localization function (ELF) to validate electronic properties .

(Advanced) How can computational modeling resolve conflicting reports on its mechanism of action?

Answer:

Conflicting mechanistic data (e.g., SDHI activity vs. unknown targets) can be addressed by:

- Docking Studies: Use AutoDock Vina to model interactions with succinate dehydrogenase (SDH) or other mitochondrial proteins .

- Electron Transport Chain Assays: Measure oxygen consumption in pest mitochondria with/without the compound to confirm Complex II inhibition .

- Gene Knockdown: RNAi silencing of SDH subunits in model organisms (e.g., Drosophila) to test resistance .

Key Insight:

If the compound shows no SDH binding in docking studies (<5 kcal/mol affinity), prioritize screening against ion channels (e.g., TRPV in insects) .

(Advanced) How to optimize low yields in propanamide coupling reactions?

Answer:

Low yields (e.g., 36% in ) arise from steric hindrance or poor nucleophilicity. Mitigation strategies include:

- Catalysis: Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .

- Solvent Optimization: Replace dioxane with DMF to improve solubility of thiazole intermediates .

- Temperature Control: Conduct reactions at 0–5°C to minimize side-product formation .

Data-Driven Solution:

| Condition | Yield Improvement | Reference |

|---|---|---|

| DMAP (10 mol%) | +25% | |

| DMF solvent | +15% | |

| Low-temperature reaction | +10% |

(Advanced) How to design derivatives for enhanced pest selectivity?

Answer:

Structure-activity relationship (SAR) strategies:

- Thiophene Modification: Replace thiophen-2-yl with 5-chlorothiophen-2-yl to enhance hydrophobic interactions .

- Methoxy Positioning: Test 3-methoxy vs. 4-methoxy phenethyl groups for target binding .

- Propanamide Chain: Introduce sulfonyl (SO₂) instead of carbonyl (CO) to resist enzymatic hydrolysis .

Case Study:

Derivatives with 5-chlorothiophene showed 3× higher aphid mortality compared to parent compound (LC₅₀: 12 μM vs. 35 μM) .

(Basic) What biological activities are reported for related thiazole-propanamides?

Answer:

Analogous compounds exhibit:

- Insecticidal Activity: Efficacy against Hemiptera (e.g., aphids) and Lepidoptera (e.g., Spodoptera frugiperda) via mitochondrial disruption .

- Antifungal Properties: SDH inhibition reduces ATP synthesis in Fusarium graminearum (EC₅₀: 8 μM) .

- Species Selectivity: Non-target toxicity assessed via honeybee (Apis mellifera) assays (LD₅₀ >100 μg/bee) .

(Advanced) How to address discrepancies in bioactivity across studies?

Answer:

Contradictions (e.g., variable LC₅₀ values) may stem from:

- Assay Variability: Standardize protocols (e.g., OECD Guideline 207 for arthropods).

- Resistance Mechanisms: Screen pest populations for SDH mutations (e.g., BceSDHB-R37K in Botrytis cinerea) .

- Metabolic Stability: Use LC-MS to quantify compound degradation in pest midgut extracts .

Resolution Workflow:

Validate activity in ≥3 independent labs.

Cross-test with positive controls (e.g., fluxapyroxad for SDHI comparison).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.